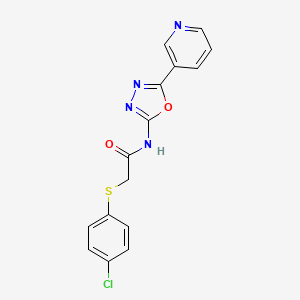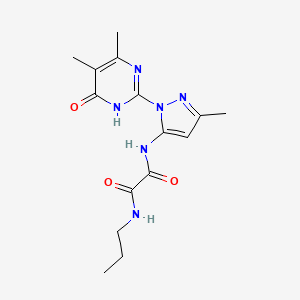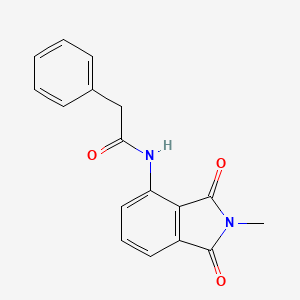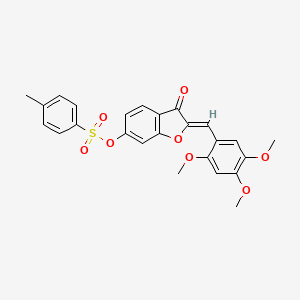
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H19N5OS2 and its molecular weight is 361.48. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
One significant application of compounds related to "1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea" includes their synthesis and evaluation as antibacterial agents. Research has focused on creating new heterocyclic compounds containing sulfonamido moieties, such as pyrazole and thiazole derivatives, aiming to utilize them as antibacterial agents. The synthesis process often involves reacting precursors with various active methylene compounds to produce compounds with potential high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
MAP Kinase Inhibitors
Another application is in the development of N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a critical enzyme in inflammatory diseases and cancer. The structural design of these inhibitors is guided by complex crystal structures, aiming to introduce novel hydrogen bonding interactions within the allosteric site of p38α, resulting in potent inhibition. This research provides a framework for designing new inhibitors that could serve as therapeutic agents (Getlik et al., 2012).
One-Pot Synthesis Protocols
Compounds similar to the mentioned chemical structure have been synthesized using one-pot, multicomponent protocols. For example, the synthesis of 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives using a urea catalyst is reported. This process benefits from the bifunctional nature of urea, catalyzing several steps in the transformation, including Knoevenagel condensation, Michael addition, and ring opening and closing reactions, highlighting the efficiency and versatility of using urea in the synthesis of complex heterocyclic compounds (Li, Ruzi, Ablajan, & Ghalipt, 2017).
Anti-Tumor Agents
Furthermore, research into the synthesis of novel pyrazole and thiazole derivatives incorporating the thiophene moiety has shown potential anti-tumor activity. These compounds have been evaluated against various cancer cell lines, revealing promising results. The synthesis approach often involves reactions with hydrazonoyl halides and ethyl chloroacetate, leading to compounds with significant inhibitory effects on hepatocellular carcinoma (HepG2) cell lines. This underscores the potential of such compounds in the development of new anticancer therapies (Gomha, Edrees, & Altalbawy, 2016).
Propiedades
IUPAC Name |
1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS2/c1-11-8-12(2)21(20-11)16-19-13(10-24-16)5-6-17-15(22)18-9-14-4-3-7-23-14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABNTTXQSUMWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NCC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2834119.png)


![2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2834125.png)
![N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2834130.png)





![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate](/img/structure/B2834139.png)

